

# Toxicological Profile of 2-Propanamine, N,N-dipropyl (N,N-Diisopropylethylamine)

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## Compound of Interest

Compound Name: 2-Propanamine, N,N-dipropyl

Cat. No.: B15465376

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A Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **2-Propanamine, N,N-dipropyl**, commonly known as N,N-Diisopropylethylamine (DIPEA) or Hünig's base. This sterically hindered tertiary amine is widely used as a non-nucleophilic base in organic synthesis. An understanding of its toxicological properties is crucial for safe handling, risk assessment, and in the context of drug development where it may be used as a process chemical. This document summarizes the available data on its acute and repeated-dose toxicity, skin and eye irritation, genotoxicity, and reproductive/developmental effects. Experimental protocols for key toxicological assays are detailed, and a plausible signaling pathway associated with its mechanism of toxicity is visualized. All quantitative data are presented in tabular format for clarity and ease of comparison.

## Chemical and Physical Properties

Property	Value
Chemical Name	2-Propanamine, N,N-dipropyl
Synonyms	N,N-Diisopropylethylamine, DIPEA, Hünig's base
CAS Number	7087-68-5[1]
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N[2]
Molecular Weight	129.24 g/mol [2]
Appearance	Colorless to pale yellow liquid[3]
Odor	Fishy, ammonia-like
Boiling Point	126.6 °C[4]
Flash Point	10 °C[4]
Solubility in Water	4.01 g/L at 20 °C[4]

## Toxicological Data

### Acute Toxicity

DIPEA is harmful if swallowed and toxic if inhaled.

Route	Species	Test Guideline	Value	Classification
Oral	Rat	OECD 423	LD50: 200-500 mg/kg bw[1]	Harmful if swallowed
Inhalation	Rat	-	LC50 (4 h): 2.63 mg/L[5]	Toxic if inhaled
Dermal	Rat	-	LD0: > 2000 mg/kg bw[1]	Not classified

### Skin and Eye Irritation

DIPEA is corrosive to the eyes but is not classified as a skin irritant.

Endpoint	Species	Test Guideline	Result	Classification
Skin Irritation	-	-	Not classified as a skin irritant/corrosive[5]	Not classified
Eye Irritation	-	-	Causes serious eye damage[1][5][6]	Eye Damage Category 1

## Repeated Dose Toxicity

Limited data from read-across studies are available for repeated dose toxicity.

Route	Species	Duration	NOAEC/NOEL	Effects Observed
Inhalation	-	-	NOAEC: 247 mg/m <sup>3</sup> (systemic toxicity and respiratory tract irritation)[1]	-
Oral (read-across from trimethylamine)	-	-	-	At 200 mg/kg/day: mortality, abnormal breathing, salivation, gastrointestinal ulcers and inflammation, squamous hyperplasia, and edema in the submucosa.[1]

## Genotoxicity

Based on the available data, DIPEA is not considered to be mutagenic.

Assay	Test System	Result
Bacterial Reverse Mutation Test (Ames Test)	<i>S. typhimurium</i>	Non-mutagenic[1]

## Carcinogenicity

There are no specific carcinogenicity studies available for DIPEA. However, as a tertiary amine, it has the potential to form N-nitrosamines in the presence of nitrosating agents, and some nitrosamines are known to be carcinogenic.[6] Chronic exposure studies in animals suggest potential liver and kidney effects at high doses.[3]

## Reproductive and Developmental Toxicity

Data from a read-across study suggests the following no-observed-effect levels.

Endpoint	NOEL
Reproductive Toxicity (males and females)	200 mg/kg/day[1]
Developmental Toxicity (pups)	200 mg/kg/day[1]

## Experimental Protocols

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity of DIPEA was likely determined using a stepwise procedure with a starting dose administered to a small group of animals (typically rats).[1] Depending on the observed toxicity and mortality, the dose for the next step was adjusted up or down. This method aims to classify the substance based on its LD50 value with the use of a minimal number of animals.

## Skin Irritation

While specific details of the skin irritation testing for DIPEA are not provided in the search results, the standard approach involves applying the test substance to the shaved skin of laboratory animals (typically rabbits) and observing for signs of erythema and edema over a period of up to 14 days.

## Eye Irritation

The serious eye damage potential of DIPEA would have been assessed by instilling a small amount of the substance into the conjunctival sac of one eye of a laboratory animal (usually a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific intervals.

## Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.<sup>[1]</sup> It utilizes several strains of the bacterium *Salmonella typhimurium* with mutations in the genes responsible for histidine synthesis. These bacteria cannot grow in a histidine-free medium. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on the histidine-free medium. The number of revertant colonies is then counted to determine the mutagenic potential.

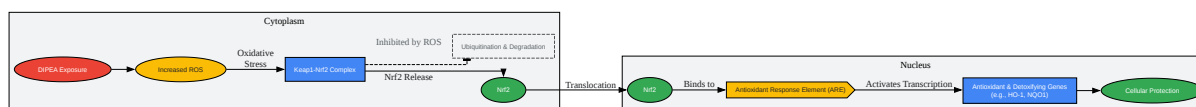
## Potential Signaling Pathways and Mechanisms of Toxicity

Direct experimental evidence detailing the specific signaling pathways affected by N,N-Diisopropylethylamine is not available in the reviewed literature. However, based on the known toxic effects of other amines, a plausible mechanism of toxicity involves the induction of cellular stress, such as oxidative stress and inflammation.

## Oxidative Stress Response

Many xenobiotics can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to oxidative

stress, which can damage cellular components like DNA, proteins, and lipids. A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-Keap1 pathway.



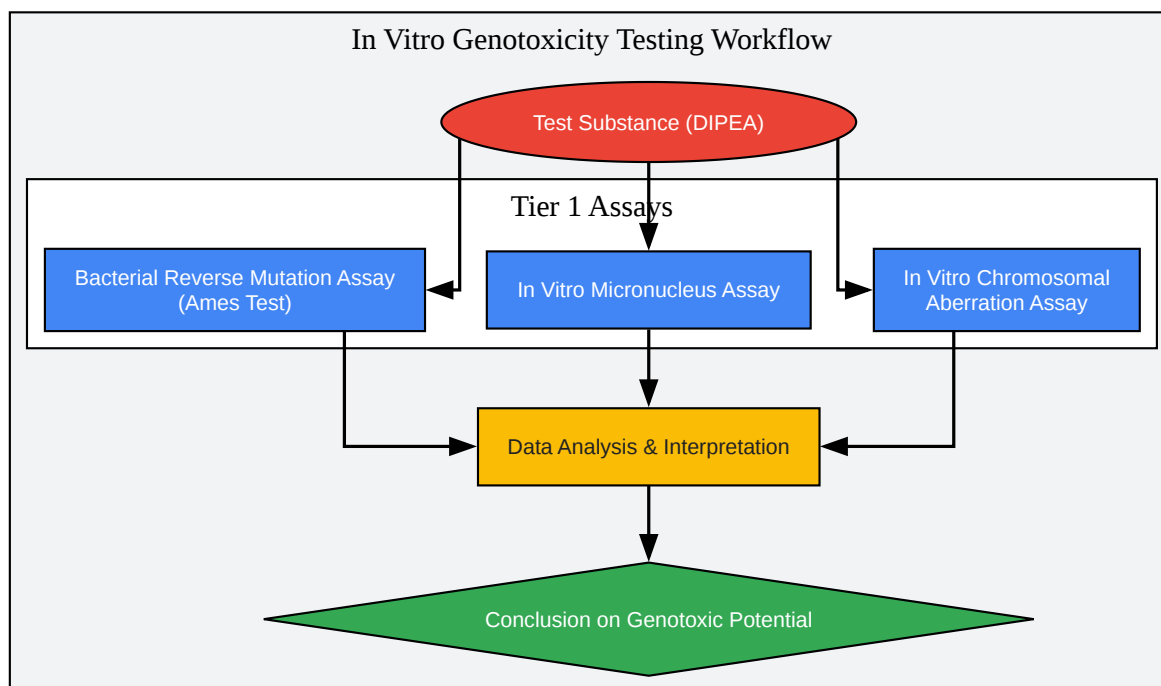
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Plausible Nrf2-mediated oxidative stress response to DIPEA.

In this hypothetical pathway, exposure to DIPEA leads to the generation of ROS. This disrupts the binding of the transcription factor Nrf2 to its inhibitor Keap1 in the cytoplasm. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and ultimately enhancing cellular protection against oxidative damage.

## Experimental Workflow for In Vitro Genotoxicity Assessment

The assessment of the genotoxic potential of a compound like DIPEA typically follows a tiered approach, starting with in vitro assays.



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A typical workflow for in vitro genotoxicity assessment.

This workflow illustrates the initial screening of a test substance using a battery of in vitro tests, including the Ames test for gene mutations and the micronucleus and chromosomal aberration assays for chromosomal damage. The results from these assays are then analyzed to determine the genotoxic potential of the compound.

## Conclusion

N,N-Diisopropylethylamine (DIPEA) exhibits a toxicological profile characterized by acute oral and inhalation toxicity, and it is corrosive to the eyes. While it is not classified as a skin irritant and has not shown mutagenic potential in bacterial assays, data on chronic, carcinogenic, and reproductive effects are limited and often rely on read-across from structurally similar compounds. The potential for nitrosamine formation warrants consideration in risk assessment. Further studies are needed to fully elucidate its long-term health effects and to confirm the

specific molecular mechanisms and signaling pathways involved in its toxicity. The information presented in this guide should be used to inform safe handling procedures and to guide further toxicological evaluation where necessary.

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- To cite this document: BenchChem. [Toxicological Profile of 2-Propanamine, N,N-dipropyl (N,N-Diisopropylethylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15465376#toxicological-profile-of-2-propanamine-n-n-dipropyl]

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